3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
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Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby reducing the formation of stable collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the normal biosynthesis of collagen, leading to a reduction in the formation of stable collagen structures .
Pharmacokinetics
The compound’s efficacy against immortalized rat hepatic stellate cells (hsc-t6) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates a decrease in the formation of stable collagen structures, which could potentially be beneficial in conditions characterized by excessive collagen deposition, such as fibrotic diseases.
Properties
IUPAC Name |
12-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c22-16-4-2-8-23-19(16)29-14-6-9-25(10-7-14)18(27)11-13-12-30-21-24-17-5-1-3-15(17)20(28)26(13)21/h2,4,8,13-14H,1,3,5-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZLJZFIYZIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCC(CC4)OC5=C(C=CC=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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